4'-Bromovalerophenone CAS number 7295-44-5
4'-Bromovalerophenone CAS number 7295-44-5
An In-depth Technical Guide to 4'-Bromovalerophenone (CAS: 7295-44-5)
Introduction
4'-Bromovalerophenone, with the CAS number 7295-44-5, is an aromatic ketone that serves as a versatile intermediate in various fields of chemical synthesis.[1][2] Structurally, it features a valeroyl group attached to a benzene ring substituted with a bromine atom at the para position. Its bifunctional nature, possessing both a ketone carbonyl group and an aryl bromide moiety, allows for a diverse range of chemical transformations.[3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in drug development and synthetic chemistry. Its derivatives have been explored for potential biological activities, including the inhibition of enzymes relevant to neurodegenerative diseases.[3] Furthermore, it is a derivative of valerophenone, a compound often used as a tool in the study of photochemical processes and as an inhibitor of the enzyme carbonyl reductase.[1][4][]
Physicochemical and Spectroscopic Data
4'-Bromovalerophenone is typically a yellow or tan crystalline solid at room temperature.[1][2][6] Key identifiers and properties are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 1-(4-bromophenyl)pentan-1-one | [7] |
| Synonyms | p-Bromovalerophenone, 4-Bromophenyl butyl ketone | [2][7] |
| CAS Number | 7295-44-5 | [1][3][8][9] |
| Molecular Formula | C11H13BrO | [1][3][][7][9][10] |
| Molecular Weight | 241.12 g/mol | [1][3][][7][8][9][10] |
| Melting Point | 34-36 °C | [2][4][][6][8][11] |
| Boiling Point | 168-169 °C @ 20 mmHg | [2][4][][6][8] |
| Density | ~1.3 g/cm³ (estimate) | [2][] |
| Appearance | Yellow to tan solid/powder | [1][2][11] |
| Solubility | Sparingly soluble in Chloroform, Ethyl Acetate | [2][4] |
| InChI Key | STYJKBMRWQQJIS-UHFFFAOYSA-N | [7][8] |
| SMILES | CCCCC(=O)C1=CC=C(C=C1)Br |[7][8] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
|---|---|---|
| UV-Vis (λmax) | 325 nm (in Heptane) | [2][4] |
| NMR, IR, MS | Spectral data available in public databases like PubChem. |[7][12] |
Synthesis Methodologies
The synthesis of 4'-Bromovalerophenone can be achieved through several established routes, with Friedel-Crafts acylation and electrophilic aromatic substitution being the most traditional methods.[3]
Experimental Protocol 1: Electrophilic Aromatic Substitution
This classical approach involves the direct bromination of valerophenone. The reaction is catalyzed by a Lewis acid, which polarizes the bromine molecule to generate a strong electrophile that attacks the electron-rich aromatic ring.[3]
Methodology:
-
Catalyst Suspension: Suspend a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a reaction flask equipped with a dropping funnel and a stirrer.
-
Reactant Addition: Add valerophenone to the flask.
-
Bromination: Cool the mixture in an ice bath. Add a solution of bromine (Br₂) in the same solvent dropwise to the reaction mixture with continuous stirring. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding water. The organic layer is separated, washed with an aqueous solution of sodium thiosulfate (to remove excess bromine), followed by brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 4'-Bromovalerophenone.
Caption: Workflow for the synthesis of 4'-Bromovalerophenone via electrophilic bromination.
Experimental Protocol 2: Grignard Reaction with a Weinreb Amide Analogue
A more modern approach involves the reaction of a Grignard reagent with an activated amide, such as a N,N-dimethylbenzamide derivative. This method offers good control and avoids over-addition.[1]
Methodology:
-
Amide Activation: Dissolve 4-bromo-N,N-dimethylbenzamide (1.0 eq.) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.) dropwise.[1]
-
Allow the reaction mixture to warm gradually to 0 °C over a period of 2 hours.[1]
-
Grignard Addition: Re-cool the mixture to -78 °C. Slowly add a solution of butylmagnesium bromide (1.0 eq.) in diethyl ether (Et₂O) dropwise.[1]
-
Maintain stirring at -78 °C for 2 hours.[1]
-
Work-up: Quench the reaction by adding 15% aqueous hydrochloric acid (HCl).[1] Separate the organic layer. Extract the aqueous phase with ether (3x).[1]
-
Purification: Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate (Na₂SO₄).[1] After filtration and solvent evaporation, purify the residue by silica gel column chromatography to obtain the target product.[1]
Caption: Synthesis of 4'-Bromovalerophenone using a Grignard reagent and an activated amide.
Chemical Reactivity
The reactivity of 4'-Bromovalerophenone is dictated by its two primary functional groups.
-
Aryl Bromide: The bromine atom on the phenyl ring is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) due to the deactivating nature of the carbonyl group.[3] However, it is an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents at the 4-position.
-
Carbonyl Group: The ketone functionality can undergo standard reactions such as reduction to a secondary alcohol, reductive amination, and formation of imines or oximes. It is also the key chromophore for photochemical reactions.
Photochemical Transformations: Norrish Type II Reaction
Similar to its parent compound valerophenone, 4'-Bromovalerophenone is expected to undergo Norrish Type II reactions upon UV irradiation. This intramolecular process involves the abstraction of a gamma-hydrogen by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. This biradical can then proceed via two main pathways: cleavage or cyclization.[3]
-
Cleavage (Elimination): The biradical fragments to form propene and 4'-bromoacetophenone.[3]
-
Cyclization (Yang Cyclization): The biradical cyclizes to form a cyclobutanol derivative.[3]
Caption: Norrish Type II photochemical reaction pathways for 4'-Bromovalerophenone.
Applications in Research and Development
Intermediate in Pharmaceutical and Agrochemical Synthesis
4'-Bromovalerophenone is a valuable building block for creating more complex molecules. In drug discovery, its derivatives have been explored for potential therapeutic activities.[3] Research has indicated that related structures may act as inhibitors for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are key targets in the management of Alzheimer's disease.[3] The valerophenone core can fit into hydrophobic pockets of proteins, while the bromine atom provides a site for further functionalization.[3] In the agrochemical sector, it serves as a precursor for the synthesis of active ingredients in pesticides.[3]
Caption: Conceptual workflow of 4'-Bromovalerophenone in drug development.
Safety and Handling
While not classified as acutely toxic, 4'-Bromovalerophenone is an irritant and requires careful handling in a laboratory setting.[2][4] Standard personal protective equipment (PPE), including gloves and safety glasses, should be used.[8]
Table 3: Safety Information
| Category | Information | Reference |
|---|---|---|
| Hazard Codes | Xi (Irritant) | [2][4] |
| Safety Statements | S24/25: Avoid contact with skin and eyes. | [2][4] |
| WGK Germany | 3 (Highly hazardous for water) | [2][4][8] |
| Storage | Keep in a dry, cool, well-ventilated place. Keep container tightly sealed. | [2][4][11][13] |
| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. | [11] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water. | [11] |
| First Aid (Inhalation) | Remove to fresh air. | [11] |
| First Aid (Ingestion) | Clean mouth with water and seek medical attention. |[11] |
References
- 1. 4'-BROMOVALEROPHENONE | 7295-44-5 [chemicalbook.com]
- 2. 4'-BROMOVALEROPHENONE CAS#: 7295-44-5 [amp.chemicalbook.com]
- 3. 4'-Bromovalerophenone | 7295-44-5 | Benchchem [benchchem.com]
- 4. 4'-BROMOVALEROPHENONE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. fishersci.com [fishersci.com]
- 7. 4'-Bromovalerophenone | C11H13BrO | CID 81717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4 -Bromovalerophenone = 98 7295-44-5 [sigmaaldrich.com]
- 9. CAS RN 7295-44-5 | Fisher Scientific [fishersci.co.uk]
- 10. 4'-Bromovalerophenone | CAS 7295-44-5 | LGC Standards [lgcstandards.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 7295-44-5|4'-Bromovalerophenone|BLD Pharm [bldpharm.com]
